4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate
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Overview
Description
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is a complex organic compound with a unique structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Known for its therapeutic properties, including anticancer and antibacterial activities.
(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: Studied for its DNA-interaction and cytotoxicity against drug-resistant cell lines.
Uniqueness
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications .
Biological Activity
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate, also known by its CAS number 331460-64-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C23H21NO4, with a molecular weight of 375.42 g/mol. The compound features a phenyl group substituted with a dimethoxyphenyl imine and a methylbenzoate moiety, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds in its class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among derivatives containing the dimethoxyphenyl group. This activity is often assessed through in vitro assays measuring cytokine release and inflammatory mediator production.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, potentially protecting cells from oxidative stress and related damage.
Case Studies and Experimental Data
- Antitumor Studies :
- Anti-inflammatory Activity :
- Antioxidant Properties :
Comparative Analysis Table
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYCUSRMOBUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.